An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential applications of the enaminone, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. Drawing upon established principles of organic chemistry and data from closely related analogues, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Significance of the Enaminone Scaffold
Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile synthons in organic chemistry. The inherent electronic properties of this scaffold, arising from the delocalization of the nitrogen lone pair across the vinylogous system, impart unique reactivity and potential for biological activity. The title compound, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, belongs to this class and represents a molecule of interest for further investigation, particularly in the realm of medicinal chemistry. The cyclohexane-1,3-dione moiety is a recognized pharmacophore in various biologically active molecules, including some with herbicidal and anticancer properties.[1][2] The incorporation of a 4-methoxyanilino substituent introduces a well-known modulator of biological activity, often enhancing potency and influencing pharmacokinetic properties.
Molecular Structure and Tautomerism
The structure of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is characterized by a planar enaminone system attached to a flexible cyclohexane-1,3-dione ring. It is crucial to recognize that this compound can exist in several tautomeric forms. However, studies on analogous compounds, such as 2-(phenylaminomethylidene)cyclohexane-1,3-dione, have demonstrated that the molecule predominantly exists in the azomethino-1,3-diketone tautomeric form, stabilized by an intramolecular hydrogen bond between the amine proton and one of the carbonyl oxygens.[3][4] This intramolecular hydrogen bonding contributes to the planarity of the enaminone fragment. The cyclohexane ring itself typically adopts a half-chair or twist-boat conformation.[3]
Caption: Chemical structure of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.
Synthesis Pathway
The synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione can be achieved through a condensation reaction. A reliable method involves the reaction of 4-methoxyaniline with a suitable formylating agent derivative of 1,3-cyclohexanedione. A common and effective precursor is 2-(hydroxymethylene)-1,3-cyclohexanedione, which can be synthesized from 1,3-cyclohexanedione and a formylating agent like ethyl formate. An alternative approach involves the use of a dimethylformamide dimethyl acetal (DMF-DMA) to first form an enaminone with 1,3-cyclohexanedione, which then undergoes a transamination reaction with 4-methoxyaniline.[5]
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Proposed)
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Synthesis of 2-(Hydroxymethylene)-1,3-cyclohexanedione (Intermediate):
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 1,3-cyclohexanedione.
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Cool the mixture in an ice bath and add ethyl formate dropwise with stirring.
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Allow the reaction to proceed at room temperature overnight.
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the intermediate.
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Filter, wash with cold water, and dry the product.
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-
Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione:
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Dissolve 2-(hydroxymethylene)-1,3-cyclohexanedione and 4-methoxyaniline in a suitable solvent such as ethanol or acetic acid.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
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Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
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Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
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Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Physical State | Solid | Analogous enaminones are solids at room temperature.[5] |
| Melting Point | 150-200 °C | Based on melting points of similar anilino- and hydrazono-cyclohexanedione derivatives.[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). Sparingly soluble in alcohols. Insoluble in water. | General solubility of similar organic compounds. |
| Molecular Formula | C₁₄H₁₅NO₃ | - |
| Molecular Weight | 245.28 g/mol | - |
Spectroscopic Characterization (Predicted)
The spectroscopic data is predicted based on the well-characterized analogue, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR (in DMSO-d₆) | δ 11-12 ppm (broad s, 1H) | NH proton involved in intramolecular hydrogen bonding. |
| δ 8.0-8.5 ppm (s, 1H) | Methine proton (=CH-N). | |
| δ 6.8-7.5 ppm (m, 4H) | Aromatic protons of the 4-methoxyanilino group. | |
| δ 3.7-3.8 ppm (s, 3H) | Methoxy group protons (-OCH₃). | |
| δ 2.0-2.8 ppm (m, 6H) | Cyclohexane ring protons. | |
| ¹³C NMR (in DMSO-d₆) | δ 190-200 ppm (2C) | Carbonyl carbons of the 1,3-dione. |
| δ 155-165 ppm | Carbon of the methoxy-substituted aromatic ring and the exocyclic C=C carbon attached to nitrogen. | |
| δ 114-140 ppm | Aromatic carbons. | |
| δ 95-105 ppm | Exocyclic C=C carbon of the methylene bridge. | |
| δ 55-56 ppm | Methoxy carbon. | |
| δ 20-40 ppm | Cyclohexane ring carbons. | |
| IR (KBr) | ~3200-3400 cm⁻¹ (broad) | N-H stretching vibration. |
| ~1650-1680 cm⁻¹ | C=O stretching vibrations (conjugated). | |
| ~1580-1620 cm⁻¹ | C=C and C=N stretching vibrations. | |
| ~1240 cm⁻¹ | C-O stretching of the methoxy group. | |
| UV-Vis (in Ethanol) | λ_max ~350-400 nm | π → π* transition of the conjugated enaminone system. |
| Mass Spectrometry | m/z 245 [M]⁺ | Molecular ion peak. |
Potential Applications in Drug Discovery and Development
Derivatives of cyclohexane-1,3-dione have shown a wide range of biological activities, suggesting that 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione could be a promising scaffold for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have reported the anti-proliferative and cytotoxic activities of heterocyclic compounds derived from cyclohexane-1,3-dione against various cancer cell lines.[1][4] The mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation, such as tyrosine kinases. The structural similarity of the title compound to known kinase inhibitors makes it a candidate for investigation in this area.
Antimicrobial Activity
The enaminone scaffold is present in several compounds with known antibacterial and antifungal properties. The ability of the dione moiety to chelate metal ions is a potential mechanism for antimicrobial action, as this can disrupt essential enzymatic processes in microorganisms.[2] The lipophilicity imparted by the 4-methoxyanilino group may also enhance the ability of the compound to penetrate microbial cell membranes.
Caption: Potential biological activities and mechanisms of action.
Conclusion
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is a synthetically accessible enaminone with significant potential for further investigation in materials science and medicinal chemistry. This guide, by consolidating information from closely related and well-characterized analogues, provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound. The insights into its structure, properties, and potential applications are intended to catalyze further research and development in this area.
References
- Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-134.
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El-Gammal, O. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 14847-14866. [Link]
- Google Patents. (2006).
- Jeyachandran, V., & Kumar, M. (2020). Synthesis, characterization and biological active 2 (dimethylamino)cyclohexane-1,3-dione.
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Bridge of Knowledge. [Link]
- Kettmann, V., et al. (2004). 2-(Phenylaminomethylidene)cyclohexane-1,3-dione.
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PubMed. (2004). 2-(phenylaminomethylidene)cyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]
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